2,4-Difluoropyridine-6-acetic acid

Catalog No.
S13971752
CAS No.
M.F
C7H5F2NO2
M. Wt
173.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluoropyridine-6-acetic acid

Product Name

2,4-Difluoropyridine-6-acetic acid

IUPAC Name

2-(4,6-difluoropyridin-2-yl)acetic acid

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

InChI

InChI=1S/C7H5F2NO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12)

InChI Key

BXRKWOJZVBWVFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)F)F

2,4-Difluoropyridine-6-acetic acid is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms and an acetic acid functional group. Its chemical structure can be represented as follows:

C7H6F2NO2\text{C}_7\text{H}_6\text{F}_2\text{N}\text{O}_2

This compound is notable for its unique physical, chemical, and biological properties, primarily due to the electronegative fluorine atoms that influence its reactivity and interactions with biological systems.

  • Substitution Reactions: The fluorine atoms can be replaced with other functional groups through nucleophilic substitution, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction reactions, leading to different derivatives that may have distinct biological activities.
  • Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are important in the development of complex organic molecules.

The biological activity of 2,4-Difluoropyridine-6-acetic acid is significant in medicinal chemistry. It has been studied for its potential therapeutic effects against neurological and inflammatory diseases. The presence of fluorine enhances its ability to interact with biological targets through hydrogen bonding and electrostatic interactions, modulating various biochemical pathways . Additionally, it has applications in agrochemicals as a component in herbicides and pesticides due to its biological efficacy.

Several methods exist for synthesizing 2,4-Difluoropyridine-6-acetic acid:

  • Fluorination Reactions: Fluorinated pyridines can be synthesized through electrophilic fluorination of pyridine derivatives using reagents like potassium fluoride or through direct fluorination methods involving fluorine gas.
  • Acylation Reactions: The acetic acid moiety can be introduced via acylation of the corresponding difluoropyridine using acetic anhydride or acetyl chloride under basic conditions.
  • Multi-step Synthesis: A more complex synthesis may involve starting from simpler pyridine derivatives, followed by sequential fluorination and acylation steps to achieve the final product .

The applications of 2,4-Difluoropyridine-6-acetic acid are diverse:

  • Medicinal Chemistry: It serves as a building block for pharmaceuticals targeting various diseases.
  • Agrochemicals: Utilized in the formulation of herbicides and pesticides.
  • Materials Science: Employed in creating advanced materials such as polymers and liquid crystals due to its unique properties .

Studies on the interactions of 2,4-Difluoropyridine-6-acetic acid with biological targets reveal its potential as a modulator of specific biochemical pathways. The fluorine atoms enhance its binding affinity to target proteins or enzymes, making it effective in medicinal applications. Research indicates that it may influence receptor activity related to neurological functions and inflammatory responses .

Several compounds share structural similarities with 2,4-Difluoropyridine-6-acetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-FluoropyridineOne fluorine atomLower reactivity compared to difluorinated analogs
3,5-DifluoropyridineTwo fluorine atoms at different positionsDifferent biological activity profile
4-AcetylpyridineAcetyl group instead of acetic acidDifferent reactivity due to lack of fluorines
2,6-DifluoropyridineTwo fluorines at positions 2 and 6Used in similar applications but lacks acetic functionality

The uniqueness of 2,4-Difluoropyridine-6-acetic acid lies in its specific combination of two fluorine substituents and an acetic acid group, which together enhance its reactivity and biological activity compared to other pyridine derivatives .

Multi-Step Halogenation Strategies

Multi-step halogenation remains a cornerstone for introducing fluorine atoms at specific positions on the pyridine ring. A prominent approach involves sequential bromination and fluorination, as demonstrated in the improved Schiemann reaction (Blaz-Schiemann variant). For instance, CN102898358A outlines a method where 3-amino-6-picoline undergoes bromination using sodium bromide and sodium bromate in acetonitrile under sulfuric acid catalysis, yielding 3-amino-2-bromo-6-picoline with 90.3% efficiency. Subsequent fluorination employs hydrofluoric acid or potassium fluoride to replace the bromine atom, though this step often requires careful temperature control to minimize side reactions.

A comparative analysis of halogenation routes reveals that solvent choice critically impacts yield. The use of dimethylsulfoxide (DMSO) in US4071521A facilitates the reaction of pyridine derivatives with fluorine sources, achieving 2,6-difluoropyridine intermediates through acid- or base-initiated pathways. However, DMSO’s high polarity can complicate product isolation, necessitating extraction with ethyl acetate and recrystallization in mixed solvents.

Halogenation StepReagentsYieldConditions
BrominationNaBr, NaBrO₃, H₂SO₄90–93%0–5°C, 3 hours
FluorinationHF/KF, DMSO75–82%60–80°C, 6–8 hours

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) enables precise functionalization of pyridine rings by leveraging coordinating groups to position metallating agents. The ScienceDirect review highlights that lithium diisopropylamide (LDA) selectively lithiates 3-fluoropyridine at the 4-position at –78°C, avoiding competing halogen-metal exchange. This intermediate readily reacts with electrophiles such as carbon dioxide or alkyl halides to install the acetic acid moiety.

Recent advances in template-assisted metalation, as described in ACS Central Science, employ pyridine-based directing groups to achieve meta-C–H activation. By engineering a U-shaped palladium catalyst, researchers functionalize benzyl alcohols at the meta-position, a strategy adaptable to pyridine systems. For 2,4-difluoropyridine-6-acetic acid, this approach could involve attaching a transient ester template to direct fluorination or carboxylation at the 6-position.

Nucleophilic Aromatic Substitution Optimization

Nucleophilic aromatic substitution (SNAr) is pivotal for introducing the acetic acid group at the 6-position of difluoropyridine. Electron-withdrawing fluorine atoms activate the pyridine ring, facilitating displacement of leaving groups like bromine or nitro. CN102898358A’s two-step process exemplifies this: 2-bromo-3-nitro-4-methylpyridine undergoes hydrogenation with Raney nickel to yield 2-hydroxy-3-amino-4-methylpyridine, which is then carboxylated.

Optimization studies emphasize the role of solvent polarity and base strength. For instance, using potassium bicarbonate in aqueous DMSO accelerates substitution while minimizing hydrolysis. Substitution efficiency also depends on leaving group mobility, with nitro groups requiring harsher conditions (e.g., 110–130°C with phosphorus oxybromide) compared to bromine.

Catalytic Fluorination Techniques

Catalytic fluorination methods prioritize atom economy and mild conditions. The OIST-developed one-pot synthesis reacts pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran intermediates, which cyclize with ammonium acetate to yield pyridine-2,6-dicarboxylic acid derivatives. Adapting this to 2,4-difluoropyridine-6-acetic acid could involve fluorinating agents like Selectfluor® under palladium catalysis.

Notably, the CN102898358A patent employs sodium bromide and bromate in a catalytic cycle for bromination, suggesting potential for analogous fluorination systems. Recent work in palladium-catalyzed C–H fluorination, as reported in ACS Central Science, demonstrates that pyridine templates stabilize transition states for remote fluorination, offering a pathway to bypass traditional halogenation steps.

The introduction of fluorine atoms into the pyridine ring system fundamentally alters the electronic distribution and quantum mechanical properties of 2,4-difluoropyridine-6-acetic acid [1]. Density functional theory calculations reveal that fluorine substitution creates profound changes in electron density distribution at the π-cloud of the pyridine system, establishing distinct electronic characteristics compared to unsubstituted pyridine derivatives [2]. The electronegativity of fluorine atoms, positioned at the 2 and 4 positions of the pyridine ring, generates significant inductive effects that propagate throughout the molecular framework [3].

Computational studies demonstrate that fluorine substituents function as powerful electron-withdrawing groups, substantially reducing the electron density on the nitrogen atom of the pyridine moiety [4]. This electron withdrawal occurs through both inductive and resonance mechanisms, with the inductive effect being particularly pronounced due to the high electronegativity of fluorine [5]. The quantum mechanical analysis indicates that fluorine atoms create new π-orbitals in conjugation with the aromatic ring system, with these newly formed π-orbitals positioned at lower energy levels than the original aromatic orbitals [1].

The substitution pattern in 2,4-difluoropyridine-6-acetic acid produces asymmetric charge distribution across the molecular structure [6]. Quantum chemical calculations reveal that the carbon atoms adjacent to fluorine substituents exhibit reduced electron density, while the fluorine atoms themselves carry substantial negative charges [6]. This charge separation creates a dipolar effect that influences the overall molecular reactivity and interaction patterns [6].

Property2,4-Difluoropyridine SystemUnsubstituted PyridineReference
HOMO Energy (eV)-7.42-7.01 [5]
Band Gap (eV)6.376.08 [1]
Electron Density on NitrogenReducedStandard [4]
Polarizability (ų)9.579.46 [1]

The computational analysis demonstrates that the presence of fluorine atoms at positions 2 and 4 creates a stabilization effect on the molecular orbital structure [1]. The frontier molecular orbitals exhibit modified energy levels, with the highest occupied molecular orbital energy being lowered compared to non-fluorinated analogues [5]. This stabilization arises from the ability of fluorine atoms to withdraw electron density through both sigma and pi bonding interactions with the aromatic system [1].

Frontier Molecular Orbital Interactions

The frontier molecular orbital analysis of 2,4-difluoropyridine-6-acetic acid reveals complex interactions between the highest occupied molecular orbital and lowest unoccupied molecular orbital systems [7]. The fluorine substituents significantly influence the energy levels and spatial distribution of these critical orbitals, creating distinctive patterns that govern the compound's reactivity and electronic properties [8].

Density functional theory calculations indicate that the highest occupied molecular orbital of 2,4-difluoropyridine-6-acetic acid exhibits substantial delocalization across the pyridine ring system, with notable contributions from fluorine lone pair orbitals [9]. The orbital composition analysis demonstrates that fluorine atoms contribute π-bonding character to the aromatic system while simultaneously withdrawing electron density through their electronegative nature [1]. This dual effect creates a unique orbital structure where the frontier orbitals possess both bonding and antibonding characteristics with respect to the carbon-fluorine bonds [1].

The lowest unoccupied molecular orbital shows enhanced stabilization due to fluorine substitution, with the orbital energy being lowered by approximately 0.3 electron volts compared to unsubstituted pyridine derivatives [1]. This stabilization results from the electron-withdrawing effects of fluorine atoms, which create favorable conditions for electron acceptance in chemical reactions [4]. The spatial distribution of the lowest unoccupied molecular orbital extends significantly over the fluorinated positions, indicating preferential sites for nucleophilic attack [10].

Time-dependent density functional theory calculations reveal that the frontier orbital transitions in 2,4-difluoropyridine-6-acetic acid exhibit modified oscillator strengths and excitation energies compared to non-fluorinated analogues [11]. The π-π* transitions show bathochromic shifts, with absorption maxima occurring at longer wavelengths due to the reduced highest occupied molecular orbital-lowest unoccupied molecular orbital gap [11]. These electronic transitions demonstrate strong sensitivity to the fluorination pattern, with the 2,4-substitution creating distinctive spectroscopic signatures [12].

Orbital PropertyEnergy (eV)CharacterLocalization
HOMO-7.42π-bondingPyridine ring + F lone pairs
LUMO-1.05π*-antibondingExtended over F positions
HOMO-LUMO Gap6.37Electronic transitionRing-centered
HOMO-1-8.15σ-bondingC-F bonds

The orbital interaction analysis demonstrates that the acetic acid substituent at position 6 creates additional conjugation pathways that influence the frontier molecular orbital energies [13]. The carboxyl group acts as an electron-withdrawing substituent, further stabilizing the lowest unoccupied molecular orbital and creating enhanced electrophilic character at the pyridine ring [5]. This electronic effect operates synergistically with the fluorine substituents to produce a compound with distinctive frontier orbital characteristics [13].

Non-Covalent Interaction Networks in Crystal Packing

The crystal packing of 2,4-difluoropyridine-6-acetic acid is dominated by complex non-covalent interaction networks that arise from the unique electronic properties imparted by fluorine substitution [14]. Hirshfeld surface analysis reveals that the molecular packing is primarily driven by hydrogen bonding interactions involving the carboxylic acid functionality, supplemented by fluorine-specific interactions that create stabilizing intermolecular contacts [14].

The carboxylic acid group at position 6 serves as both hydrogen bond donor and acceptor, forming classical O-H···O hydrogen bonds with neighboring molecules [15]. These interactions create one-dimensional chains that extend throughout the crystal structure, with bond lengths typically ranging from 1.65 to 1.85 Angstroms [14]. The strength of these hydrogen bonding interactions is enhanced by the electron-withdrawing effects of the fluorine substituents, which increase the acidity of the carboxyl proton [16].

Fluorine atoms participate in multiple types of non-covalent interactions that contribute significantly to crystal stability [17]. C-H···F interactions form between aromatic hydrogen atoms and fluorine substituents, with typical contact distances of 2.4 to 2.6 Angstroms [18]. These interactions, while individually weak, create extensive three-dimensional networks that provide substantial stabilization to the crystal structure [14]. Additionally, F···F contacts between adjacent molecules contribute to the overall packing efficiency, with intermolecular fluorine distances ranging from 2.8 to 3.2 Angstroms [18].

Interaction TypeDistance (Å)Contribution (%)Strength (kJ/mol)
O-H···O1.7535.225-30
C-H···F2.4528.78-12
F···F3.0515.63-5
π-π stacking3.4512.815-20
N···H-C2.857.75-8

The nitrogen atom of the pyridine ring participates in weak N···H-C hydrogen bonding interactions with neighboring molecules [14]. These contacts, while weaker than conventional hydrogen bonds, contribute to the overall stability of the crystal packing and influence the molecular orientation within the crystal lattice [14]. The electron-deficient nature of the fluorinated pyridine ring reduces the basicity of the nitrogen atom, resulting in weaker but still significant intermolecular interactions [16].

π-π stacking interactions between parallel pyridine rings provide additional stabilization to the crystal structure, with typical interplanar distances of 3.4 to 3.6 Angstroms [15]. The presence of fluorine substituents modifies the π-electron density distribution, creating regions of complementary electrostatic potential that enhance the π-π stacking interactions [19]. The 2,4-difluorination pattern creates an asymmetric charge distribution that promotes specific molecular orientations in the stacked arrangements [6].

Substituent-Dependent Aromaticity Modulations

The aromaticity of the pyridine ring in 2,4-difluoropyridine-6-acetic acid undergoes significant modulation due to the presence of fluorine substituents and the carboxylic acid group [20]. Harmonic oscillator model of aromaticity calculations indicate substantial changes in aromatic character compared to unsubstituted pyridine, with the harmonic oscillator model of aromaticity value decreasing from 0.725 for pyridine to approximately 0.573 for the 2,4-difluorinated system [1].

The introduction of fluorine atoms at positions 2 and 4 creates perturbations in the aromatic π-electron system that manifest as alterations in bond length equalization and electron delocalization patterns [1]. Nuclear magnetic resonance chemical shift analysis reveals that the aromatic protons experience significant deshielding effects, with chemical shifts moved downfield by 0.3 to 0.8 parts per million compared to unsubstituted pyridine [21]. This deshielding indicates reduced π-electron density and diminished aromatic character [20].

Nucleus-independent chemical shift calculations demonstrate that the magnetic properties of the aromatic ring are substantially altered by fluorine substitution [22]. The nucleus-independent chemical shift values become less negative, indicating reduced aromatic character and weakened ring current effects [22]. The 2,4-substitution pattern creates an asymmetric perturbation of the aromatic system, with the region between the fluorine substituents showing the greatest reduction in aromatic character [1].

Aromaticity Index2,4-Difluoropyridine-6-acetic acidPyridineChange (%)
HOMA0.5730.725-21.0
NICS(0)-8.2-9.8-16.3
NICS(1)-9.1-10.9-16.5
Bond Length Deviation0.0450.028+60.7

The bond length analysis reveals increased deviation from the ideal aromatic bond length of 1.40 Angstroms, with carbon-carbon bonds adjacent to fluorine showing elongation while bonds in non-fluorinated regions exhibit slight contraction [1]. This bond length alternation pattern indicates localization of π-electrons and reduced aromatic delocalization [20]. The carbon-fluorine bonds themselves possess significant double bond character, with lengths of approximately 1.34 Angstroms indicating π-bonding between fluorine and carbon [1].

The carboxylic acid substituent at position 6 contributes additional perturbation to the aromatic system through its electron-withdrawing inductive effect [5]. This substitution further reduces the electron density in the pyridine ring and enhances the electron-deficient character imparted by the fluorine atoms [4]. The combined effect of fluorine and carboxyl substitution creates a highly electron-deficient aromatic system with substantially reduced aromatic stabilization energy compared to unsubstituted pyridine [5].

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

173.02883473 g/mol

Monoisotopic Mass

173.02883473 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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